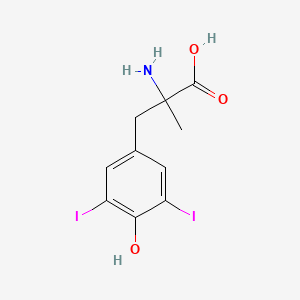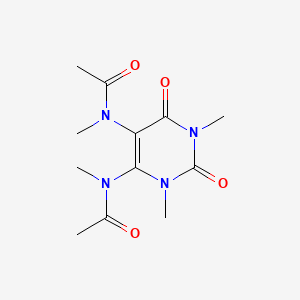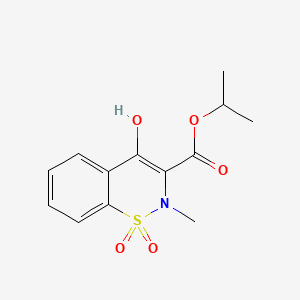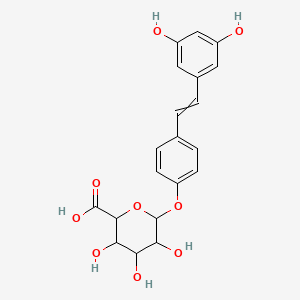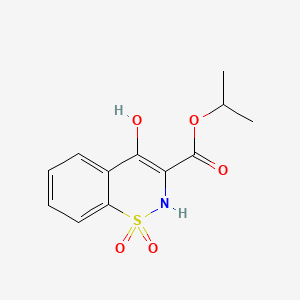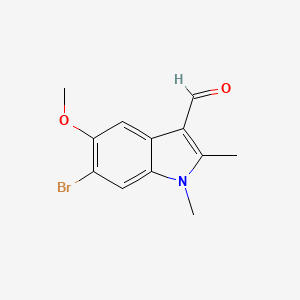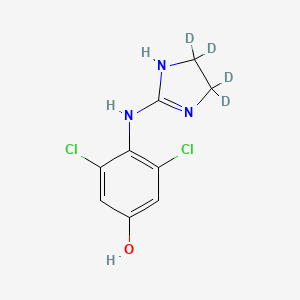
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a chemical compound with the molecular formula C8H14O4 . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .
Molecular Structure Analysis
In the crystal structure of this compound, O-H⋯O hydrogen bonds form chains of molecules, which are linked into a three-dimensional network by C-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Wissenschaftliche Forschungsanwendungen
Renewable Gasoline and Fuel Additives
Research on the derivative compounds of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid shows potential applications in renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, was selectively dehydrated to produce a mixture of dioxolanes similar in structure to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid derivatives. This mixture demonstrated properties comparable to high-octane gasoline and could serve as a sustainable gasoline blending component or diesel oxygenate. The dioxolane mixture's low solubility in water suggests it could also be an industrial solvent alternative to common gasoline oxygenates like methyl tert-butyl ether (Harvey, Merriman, & Quintana, 2016).
Coordination Polymers and Fluorescence Sensing
Further research explores the structural diversity of coordination polymers constructed from carboxylate linkers and pyridyl co-linkers, highlighting the potential of such compounds in fluorescence sensing of nitroaromatics. Coordination polymers derived from flexible carboxylate linkers show promise as luminescent sensors for selective sensing of nitroaromatic compounds, which are of great interest for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).
Degradable Thermosets from Renewable Bioresources
Another study uses a carboxylic acid functional trimer derived from isosorbide and maleic anhydride for cross-linking with epoxidized sucrose soyate, producing bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing critical needs for sustainable raw materials, recycling, and dual-performance materials in various industrial applications (Ma, Webster, & Jabeen, 2016).
Amphiphilic Siloxanes for Material Behavior Exploration
The synthesis and characterization of linear and cyclic siloxanes functionalized with carboxyl groups through thiol-ene addition are explored for their amphiphilic character and potential as solvent-free liquid electrolytes. These compounds show interesting properties, such as self-assembling capabilities and significant increases in both dielectric permittivity and conductivity, which could be beneficial for applications in electronic materials and devices (Turcan-Trofin et al., 2019).
Wirkmechanismus
Target of Action
It is often used in scientific research and chemical synthesis intermediates .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonds, as suggested by the presence of carboxylic acid groups .
Pharmacokinetics
The compound has a predicted density of 1.105±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3. The compound is stable under -20°C freezer conditions , suggesting that temperature could be a significant environmental factor.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


